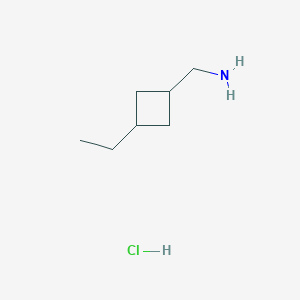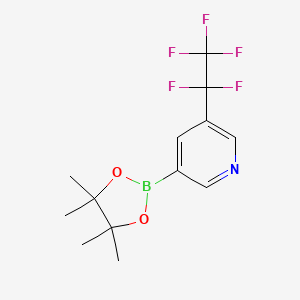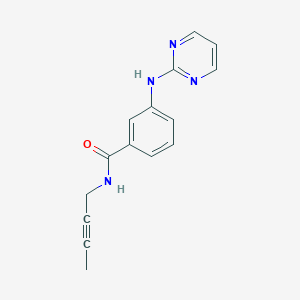![molecular formula C13H18F2N2O3 B7450825 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)
1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one, also known as DAPTA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in medical research. DAPTA is a peptide derivative that has been shown to have high binding affinity for the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes. In
Aplicaciones Científicas De Investigación
1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been extensively studied for its potential applications in medical research, particularly in the field of HIV/AIDS. CXCR4 is a co-receptor for HIV-1, and its inhibition by 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been shown to prevent viral entry and replication in vitro. 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has also been shown to have potential applications in cancer research, as CXCR4 is overexpressed in many types of cancer cells and plays a role in tumor metastasis. In addition, 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been investigated for its potential use as a therapeutic agent for cardiovascular disease, as CXCR4 is involved in the recruitment of stem cells to damaged tissue.
Mecanismo De Acción
1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one binds to the CXCR4 receptor with high affinity, blocking its interaction with its ligand, CXCL12. This prevents the downstream signaling cascade that is initiated by CXCR4 activation, leading to the inhibition of various cellular processes. In the case of HIV-1 infection, 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one prevents viral entry by blocking the interaction between CXCR4 and the viral envelope protein gp120. In cancer cells, 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one inhibits the migration and invasion of tumor cells by blocking the CXCR4/CXCL12 axis.
Biochemical and Physiological Effects
1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been shown to have various biochemical and physiological effects, depending on the cell type and context. In general, 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one inhibits cell migration, invasion, and proliferation, and induces apoptosis in some cell types. 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has also been shown to modulate the immune response, by altering the recruitment and function of immune cells in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several advantages for lab experiments, including its high binding affinity for CXCR4, its specificity for this receptor, and its ability to inhibit downstream signaling pathways. However, 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
Future research on 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one could focus on several areas, including:
1. Optimization of the synthesis method to improve the yield and purity of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one.
2. Investigation of the potential use of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one in other disease models, such as autoimmune disorders and neurodegenerative diseases.
3. Development of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one derivatives with improved pharmacokinetic properties and reduced toxicity.
4. Exploration of the potential use of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one as a tool for studying CXCR4 biology and function.
5. Investigation of the role of CXCR4 in other physiological and pathological processes, and the potential use of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one as a therapeutic agent in these contexts.
Conclusion
1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a small molecule that has shown great potential for medical research, particularly in the fields of HIV/AIDS and cancer. Its high binding affinity for CXCR4 and its ability to inhibit downstream signaling pathways make it a valuable tool for studying CXCR4 biology and function. Future research on 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one could lead to the development of new therapeutic agents for a variety of diseases, as well as a deeper understanding of the role of CXCR4 in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves a series of chemical reactions, starting with the preparation of the azetidine-1-carbonyl chloride intermediate. This intermediate is then reacted with piperidine to form the piperidin-1-yl derivative, which is subsequently reacted with 4-(3-difluoromethoxyphenyl)but-3-en-2-one to produce 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one. The synthesis of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in various laboratories.
Propiedades
IUPAC Name |
1-[4-[3-(difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O3/c1-2-11(18)16-5-3-9(4-6-16)12(19)17-7-10(8-17)20-13(14)15/h2,9-10,13H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJYKRHUMEBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CC(C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450748.png)
![(5-Ethyl-1,2-oxazol-3-yl)-[9-[2-(hydroxymethyl)-6-methylpyrimidin-4-yl]-3,9-diazabicyclo[4.2.1]nonan-3-yl]methanone](/img/structure/B7450758.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7450788.png)
![N-ethyl-N-{[(2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B7450798.png)
![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)

![1-{4-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl}prop-2-en-1-one](/img/structure/B7450809.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)



